molecular formula C18H21N5O4S B2579930 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097862-26-3

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2579930
CAS No.: 2097862-26-3
M. Wt: 403.46
InChI Key: NSZJWFVRYDCKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a fused tetrahydroquinazoline core substituted with a dimethylamino group at position 2 and a 3-methyl-2-oxo-benzoxazole moiety at position 3. The sulfonamide group bridges the tetrahydroquinazoline and benzoxazole rings, creating a multifunctional heterocyclic system.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-22(2)17-19-10-11-8-12(4-6-14(11)20-17)21-28(25,26)13-5-7-16-15(9-13)23(3)18(24)27-16/h5,7,9-10,12,21H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZJWFVRYDCKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCC4=NC(=NC=C4C3)N(C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a tetrahydroquinazoline core and a sulfonamide group, which are known for their diverse biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S with a molecular weight of approximately 398.51 g/mol. The compound's structure is characterized by:

  • Tetrahydroquinazoline Core : Enhances pharmacological interactions.
  • Sulfonamide Group : Known for antibacterial properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H26N4O4SC_{20}H_{26}N_{4}O_{4}S
Molecular Weight398.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds with a sulfonamide moiety exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication. Preliminary studies have shown that this compound demonstrates:

  • Inhibition of Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves:

  • Cell Cycle Arrest : Interference with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study demonstrated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging between 10–50 µg/mL.
  • Anticancer Activity Assessment :
    • In a recent study published in Cancer Letters, the compound was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. The following properties have been predicted:

Table 2: ADMET Properties

PropertyValue
Oral BioavailabilityModerate (approx. 55%)
Blood-Brain Barrier PenetrationLow (not significant)
Hepatic MetabolismModerate
Renal ExcretionPredominantly via urine

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exhibit significant antimicrobial properties. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

Preliminary studies have shown that sulfonamide derivatives can possess anti-inflammatory effects. This compound's structure may enhance its binding affinity to enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar sulfonamides have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing type 2 diabetes mellitus and Alzheimer's disease respectively. The inhibition of these enzymes could lead to therapeutic applications in metabolic and neurodegenerative disorders .

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial activity of sulfonamide derivatives against various bacterial strains. The results demonstrated that compounds with a similar sulfonamide moiety exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the structure of sulfonamides can enhance their efficacy against resistant bacterial strains.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of related compounds on human cell lines. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine production, supporting their potential use in treating chronic inflammatory conditions.

Potential Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the tetrahydroquinazoline core.
  • Introduction of the dimethylamino group.
  • Coupling with benzoxazole and sulfonamide functionalities.

These synthetic routes are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Comparison with Similar Compounds

Core Heterocycles and Substituents

The compound’s tetrahydroquinazoline core distinguishes it from other sulfonamide derivatives. Key structural analogs include:

  • N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)Ethanesulfonamide (11a) : Features a benzoisoxazole ring with ethyl and methoxy substituents.
  • Sulfamethoxazole-derived Thiadiazine Compound (3) : Incorporates a thiadiazine ring and phenylacetamide groups.

Table 1: Structural Features of Comparable Sulfonamides

Compound Core Heterocycle Key Substituents Sulfonamide Position
Target Compound Tetrahydroquinazoline Dimethylamino, Methyl-Benzoxazole Benzoxazole-5
11a () Benzo[d]isoxazole Ethyl, Methoxy Benzoisoxazole-5
Compound 3 () Thiadiazine Phenyl, Acetamide Benzenesulfonamide

The dimethylamino group in the target compound may enhance water solubility compared to the ethyl group in 11a, while the benzoxazole ring could improve metabolic stability relative to thiadiazine-based analogs.

Functional and Bioactive Implications

Hydrogen Bonding and Crystallography

The target compound’s hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using tools like SHELX and ORTEP-3 (). For instance, the sulfonamide group may act as a hydrogen-bond donor/acceptors, forming networks distinct from those in 11a or Compound 3.

Hypothetical Bioactivity

  • 11a : Benzoisoxazole sulfonamides often exhibit antimicrobial or anti-inflammatory activity.
  • Compound 3 : Thiadiazine derivatives are explored for antiproliferative effects. The target’s tetrahydroquinazoline moiety could enhance kinase inhibition, as seen in related quinazoline drugs (e.g., gefitinib).

Q & A

Q. Advanced

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs, leveraging crystallographic data from homologous proteins .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (target: 2–4), CYP450 metabolism, and hERG channel liability. For sulfonamides, attention to renal clearance and plasma protein binding (>90%) is critical .
  • DFT Calculations : Density functional theory (e.g., Gaussian 09) evaluates sulfonamide group reactivity, such as susceptibility to hydrolysis under acidic conditions .

How can the sulfonamide moiety be modified to enhance target selectivity?

Q. Advanced

  • Bioisosteric Replacement : Substitute the sulfonamide with phosphonamides or carbamates to reduce off-target interactions while maintaining hydrogen-bonding capacity .
  • Pro-drug Strategies : Mask the sulfonamide as a tert-butyloxycarbonyl (Boc)-protected group to improve membrane permeability, with enzymatic cleavage (e.g., esterases) restoring activity in target tissues .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents on the benzoxazole ring (e.g., electron-withdrawing groups at position 5) can fine-tune binding affinity. Parallel synthesis (96-well plate format) accelerates SAR exploration .

What safety precautions are required when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for specific antidotes .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Incubate in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., benzoxazole ring oxidation) .
  • Light Exposure Testing : Store samples under UV light (ICH Q1B guidelines) to assess photolytic stability. Sulfonamides are prone to photo-degradation; amber glass vials are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.